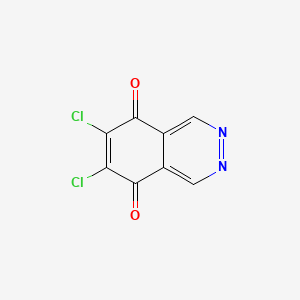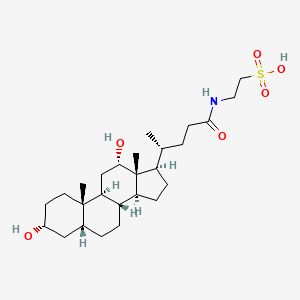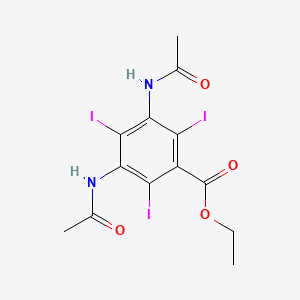
6,7-Dichloro-5,8-phthalazinedione
Overview
Description
Synthesis Analysis
The synthesis of 6,7-Dichloro-5,8-phthalazinedione and its derivatives has been achieved through an efficient procedure involving the chloroxidation of 5,8-diaminophthalazine, yielding a 49% overall yield. This synthesis pathway facilitates the creation of a series of derivatives, including 7-pyridinium-5,8phthalazinedione-6-oxide and 6-chloro-7-phenylamino-5,8-phthalazinedione among others, showcasing the compound's versatility in chemical synthesis (Kim et al., 2002).
Molecular Structure Analysis
Detailed investigations using experimental methods and quantum chemical calculations have been conducted on 6,7-Dichloro-2-methyl-5,8-quinolinedione, a related compound, to understand its molecular structure and potential as an anticancer agent. These studies included X-ray diffraction, IR spectrum analysis, and density functional theory (DFT) calculations, providing insights into the molecular electrostatic potential and intra- and intermolecular bonding, which are crucial for the compound's biological activity (Kadela-Tomanek et al., 2018).
Chemical Reactions and Properties
6,7-Dichloro-5,8-phthalazinedione serves as a precursor for various chemical reactions, leading to the synthesis of different phthalazine derivatives. These derivatives have been explored for their potential in producing potent antifungal agents, demonstrating the compound's broad applicability in developing new therapeutic agents (Ryu et al., 2007).
Physical Properties Analysis
While specific studies directly addressing the physical properties of 6,7-Dichloro-5,8-phthalazinedione were not identified, the synthesis and structure-activity relationship studies imply that its physical properties are conducive to chemical modifications. These modifications allow for the development of compounds with desirable physical and chemical characteristics for various applications.
Chemical Properties Analysis
The chemical properties of 6,7-Dichloro-5,8-phthalazinedione, particularly its reactivity and the ability to form derivatives, play a crucial role in its application in synthesis and medicinal chemistry. Its derivatives have been evaluated for their pharmacological activities, showcasing the compound's utility in the synthesis of molecules with potential therapeutic benefits (Cherkez et al., 1986).
Scientific Research Applications
Synthesis and Derivatives
6,7-Dichloro-5,8-phthalazinedione has been a subject of interest in the synthesis of various derivatives. An efficient procedure was developed for its synthesis through chloroxidation of 5,8-diaminophthalazine, yielding a series of derivatives. These include 7-pyridinium-5,8phthalazinedione-6-oxide and 6-chloro-7-phenylamino-5,8-phthalazinedione among others, highlighting the compound's versatility in synthesizing structurally diverse molecules (Kim et al., 2002).
Quantum Chemical Investigations
Extensive quantum chemical investigations of 6,7-dichloro-5,8-phthalazinedione derivatives have been conducted. These studies involve characterization of molecular structure and various quantum chemical calculations. This research is significant in understanding the compound's potential as an anticancer active compound. Advanced techniques like X-ray diffraction and IR spectrum analysis supplemented by density functional theory (DFT) calculations have been employed in these studies (Kadela-Tomanek et al., 2018).
Cytotoxic and Antiproliferative Activities
Studies have also focused on the cytotoxic and antiproliferative activities of 6,7-dichloro-5,8-phthalazinedione derivatives. A series of derivatives were synthesized and tested in vitro for their antiproliferative activity against human cancer cell lines, showing higher cytotoxicity than the starting compound and cisplatin, a reference agent. This highlights its potential in the development of anticancer drugs (Kadela et al., 2016).
Modification and Enzyme Interaction Studies
Further research has been done on modifying 6,7-dichloro-5,8-phthalazinedione at the C2 position to study its quantum chemical properties and activity against the DT-Diaphorase enzyme. The synthesis and characterization of these new derivatives provide insights into their reactivity towards nucleophilic targets and interactions with enzymes, demonstrating the compound's relevance in biochemical studies (Kadela-Tomanek et al., 2023).
Anticonvulsant Activity
Additionally, 6,7-Dichloro-5,8-phthalazinedione has been used in the synthesis of compounds with potential anticonvulsant activity. The synthesized compounds showed considerable anticonvulsant activity in tests like the maximal electroshock induced seizure (MES) and subcutaneous pentylenetetrazole (PTZ) tests, proposing new avenues for anticonvulsant drug development (Ayyad, 2014).
Mechanism of Action
Target of Action
The primary target of 6,7-dichlorophthalazine-5,8-dione is DNA topoisomerase IB . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA.
Mode of Action
6,7-dichlorophthalazine-5,8-dione interacts with DNA topoisomerase IB, inhibiting its function
Biochemical Pathways
The inhibition of DNA topoisomerase IB by 6,7-dichlorophthalazine-5,8-dione affects the DNA replication and transcription processes . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The inhibition of DNA topoisomerase IB by 6,7-dichlorophthalazine-5,8-dione can lead to significant antiproliferative activity against various human tumor cell lines, including lung adenocarcinoma cells, large-cell lung carcinoma cells, breast carcinoma cells, and ardriamycin-resistance breast carcinoma cells .
properties
IUPAC Name |
6,7-dichlorophthalazine-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4-2-12-11-1-3(4)7(5)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBDFUMHESGMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=N1)C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144626 | |
| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102072-85-5 | |
| Record name | 6,7-Dichloro-5,8-phthalazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102072-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the developed synthesis for 6,7-Dichloro-5,8-phthalazinedione?
A1: The research outlines a novel and efficient method for synthesizing 6,7-Dichloro-5,8-phthalazinedione (4) [, ]. This compound serves as a valuable precursor for creating various derivatives, broadening its potential applications in different research fields. The reported procedure achieves a 49% overall yield through the chloroxidation of 5,8-diaminophthalazine (8) [, ], presenting a more streamlined approach compared to previous methods.
Q2: What kind of derivatives of 6,7-Dichloro-5,8-phthalazinedione were successfully synthesized?
A2: The researchers successfully synthesized several derivatives of 6,7-Dichloro-5,8-phthalazinedione, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















